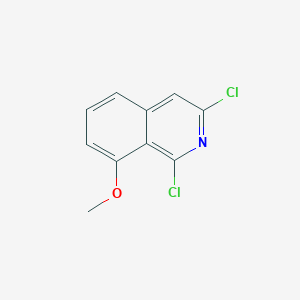

1,3-Dichloro-8-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-8-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYKEVJZZGZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=NC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: An Analysis of 1,3-Dichloro-8-methoxyisoquinoline and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Comparative Physicochemical Data

The following table summarizes the available quantitative data for 1,3-Dichloro-8-methoxyisoquinoline's parent compound and a known isomer. This allows for a comparative analysis of their basic properties.

| Property | 1,3-Dichloroisoquinoline | 1,3-dichloro-5-methoxyisoquinoline |

| CAS Number | 7742-73-6[1] | 24623-38-9[2] |

| Molecular Formula | C₉H₅Cl₂N[1] | C₁₀H₇Cl₂NO[2] |

| Molecular Weight | 198.05 g/mol [1] | 228.08 g/mol [2] |

| Appearance | Not specified | Powder[2] |

| Storage Temperature | Not specified | Room Temperature[2] |

Proposed Synthesis of this compound

While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible route can be conceptualized based on established isoquinoline synthesis and functionalization reactions. A potential workflow is outlined below.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Theoretical Experimental Protocol

Step 1: Synthesis of 8-methoxyisoquinoline from 8-Hydroxyquinoline

-

Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent such as acetone in a round-bottom flask.

-

Addition of Base: Add a solid base, for example, potassium carbonate, to the solution.

-

Addition of Methylating Agent: Introduce a methylating agent, such as methyl iodide, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 24 hours to ensure the completion of the methylation reaction.

-

Work-up: After cooling to room temperature, filter the mixture to remove the solid base. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude 8-methoxyisoquinoline product can be purified using column chromatography to yield the pure compound.

Step 2: Dichlorination of 8-methoxyisoquinoline

-

Reactant Preparation: Place the synthesized 8-methoxyisoquinoline in a reaction vessel.

-

Addition of Chlorinating Agent: Carefully add a chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is typically performed without a solvent.

-

Heating: Heat the mixture, which will likely become a liquid melt, at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Quenching: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until it is alkaline. Extract the aqueous layer with an organic solvent like chloroform or dichloromethane.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Characterization Workflow for Novel Compounds

For a novel or uncharacterized compound such as this compound, a systematic workflow is essential to determine its structure and purity.

Caption: A standard workflow for the purification and structural characterization of a newly synthesized chemical compound.

This guide provides a framework for understanding and approaching the synthesis and characterization of this compound, grounded in the available data for related chemical structures. Further experimental investigation is required to fully elucidate the properties and potential applications of this specific compound.

References

An In-depth Technical Guide to 1,3-Dichloro-8-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-8-methoxyisoquinoline is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of chloro and methoxy substituents on the isoquinoline ring is anticipated to modulate its physicochemical properties and biological profile. This technical guide aims to provide a comprehensive overview of the available chemical properties, and potential applications of this compound.

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in publicly accessible literature. However, based on its structure, some general properties can be inferred. The presence of the chlorine atoms is expected to increase the compound's lipophilicity, while the methoxy group may slightly enhance its polarity and potential for hydrogen bonding.

For researchers requiring precise quantitative data, experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended.

Table 1: Calculated and General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂NO | - |

| Molecular Weight | 228.08 g/mol | - |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General chemical principles |

Synthesis and Reactivity

Specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, general synthetic strategies for substituted isoquinolines can be adapted. A plausible synthetic approach could involve the cyclization of a suitably substituted phenethylamine derivative, followed by chlorination and methoxylation steps. The precise reagents and reaction conditions would require optimization.

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group. The chlorine atoms at the 1 and 3 positions are potential sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Potential Applications in Drug Development

While there is no specific information on the applications of this compound in drug development, the broader class of substituted isoquinolines has been extensively investigated for various therapeutic purposes. Isoquinoline derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.

Signaling Pathways

Currently, there is no published research detailing the interaction of this compound with specific signaling pathways. To elucidate its mechanism of action and potential therapeutic targets, researchers would need to conduct in vitro and in vivo studies, such as binding assays, enzyme inhibition assays, and cellular signaling pathway analysis.

Experimental Workflows

Given the lack of specific experimental data, a logical workflow for researchers interested in this compound would be to first synthesize and characterize it, then proceed to evaluate its biological activities.

An In-depth Technical Guide to 1,3-Dichloro-8-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 1,3-Dichloro-8-methoxyisoquinoline. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic synthesis and computational chemistry to offer a robust theoretical framework for researchers. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development who may be interested in this class of compounds. All quantitative data is presented in structured tables, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound is a halogenated and methoxy-substituted derivative of the isoquinoline scaffold, a core structure found in numerous biologically active compounds. The presence of chlorine atoms at the 1 and 3 positions, along with a methoxy group at the 8 position, is expected to significantly influence its chemical reactivity and biological activity.

General Properties

A summary of the key molecular properties for this compound is presented in Table 1. These values are calculated based on its chemical formula.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.08 g/mol |

| Monoisotopic Mass | 226.99046 Da |

| IUPAC Name | This compound |

Proposed Synthetic Pathway

Synthetic Workflow

The proposed synthesis involves a Bischler-Napieralski type reaction followed by chlorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-Methoxy-6-methylaniline

-

In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxy-6-methylphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

To a flask containing polyphosphoric acid, add N-(2-methoxy-6-methylphenyl)acetamide (1.0 eq).

-

Heat the mixture to 120 °C and stir for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium carbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 6-Methoxy-8-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Step 3: Vilsmeier-Haack type Chlorination

-

In a flask, add 6-Methoxy-8-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, excess).

-

Reflux the mixture for 3 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Basify the solution with a cold, concentrated sodium hydroxide solution.

-

Extract the product with chloroform.

-

Dry the organic layer and concentrate to give 1-Chloro-6-methoxy-8-methyl-3,4-dihydroisoquinoline.

Step 4: Allylic Chlorination

-

Dissolve 1-Chloro-6-methoxy-8-methyl-3,4-dihydroisoquinoline (1.0 eq) in carbon tetrachloride.

-

Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a nitrogen atmosphere for 4 hours.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.

-

Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational methods provide valuable predictions for the characterization of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is crucial for identifying the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.8 - 8.0 | s |

| H-5 | 7.4 - 7.6 | d |

| H-6 | 7.1 - 7.3 | t |

| H-7 | 7.6 - 7.8 | d |

| OCH₃ | 3.9 - 4.1 | s |

Note: Predictions are based on computational models and may vary from experimental values.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 152 |

| C-3 | 145 - 147 |

| C-4 | 120 - 122 |

| C-4a | 135 - 137 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 129 - 131 |

| C-8 | 155 - 157 |

| C-8a | 127 - 129 |

| OCH₃ | 55 - 57 |

Note: Predictions are based on computational models and may vary from experimental values.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of chlorine atoms, a methyl radical from the methoxy group, and potentially the entire methoxy group. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Caption: Predicted major fragmentation pathways for this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=N (isoquinoline ring) | 1620 - 1650 | Strong |

| C=C (aromatic ring) | 1450 - 1600 | Medium-Strong |

| C-O (methoxy) | 1200 - 1300 (asymmetric) | Strong |

| 1000 - 1100 (symmetric) | Strong | |

| C-Cl | 700 - 850 | Strong |

Potential Applications and Future Research

Substituted isoquinolines are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of this compound suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to:

-

Experimentally validate the proposed synthetic route and optimize the reaction conditions.

-

Perform a complete spectroscopic characterization to confirm the structure.

-

Investigate the biological activity of this compound and its derivatives through in vitro and in vivo screening assays.

-

Explore its potential as a building block in the synthesis of more complex molecules.

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. While direct experimental data is currently lacking, the proposed synthetic pathway and predicted spectroscopic data offer a starting point for researchers interested in this molecule. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and related substituted isoquinolines.

Disclaimer: The information provided in this document, particularly concerning the experimental protocol and spectroscopic data, is based on theoretical predictions and established chemical principles. It should be used as a guide for further research and not as a substitute for experimentally validated data. Appropriate safety precautions should be taken when handling all chemicals.

Synthesis Pathway for 1,3-Dichloro-8-methoxyisoquinoline: An In-depth Technical Guide

This technical guide provides a detailed overview of a plausible synthetic pathway for 1,3-Dichloro-8-methoxyisoquinoline, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing from commercially available starting materials, proceeding through key intermediates, and culminating in the target compound. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in three main stages:

-

Synthesis of the precursor, 2-(cyanomethyl)-3-methoxybenzoic acid: This initial step involves the preparation of a key intermediate that contains the necessary carbon framework for the subsequent cyclization.

-

Cyclization to form the isoquinoline core: The synthesized precursor undergoes an intramolecular cyclization to form the heterocyclic scaffold, yielding 8-methoxyisoquinoline-1,3-diol.

-

Chlorination to the final product: The diol intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, affording the desired this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Cyanomethyl)-3-methoxybenzoic acid

2.1.1. Bromination of 2-Methyl-3-methoxybenzoic acid

-

Reaction: 2-Methyl-3-methoxybenzoic acid is converted to 2-(bromomethyl)-3-methoxybenzoic acid via a radical bromination reaction.

-

Procedure: To a solution of 2-methyl-3-methoxybenzoic acid (1.0 eq) in carbon tetrachloride (CCl4), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 2-(bromomethyl)-3-methoxybenzoic acid, which can be used in the next step without further purification.

2.1.2. Cyanation of 2-(Bromomethyl)-3-methoxybenzoic acid

-

Reaction: The bromo intermediate is converted to 2-(cyanomethyl)-3-methoxybenzoic acid through nucleophilic substitution with cyanide.

-

Procedure: The crude 2-(bromomethyl)-3-methoxybenzoic acid (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.2 eq) is added portion-wise at room temperature, and the mixture is stirred for 12-16 hours. The reaction is then quenched by pouring it into ice-water and acidified with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried to afford 2-(cyanomethyl)-3-methoxybenzoic acid.

Step 2: Cyclization to 8-Methoxyisoquinoline-1,3-diol

-

Reaction: 2-(Cyanomethyl)-3-methoxybenzoic acid undergoes intramolecular cyclization to form the isoquinoline ring system.

-

Procedure: 2-(Cyanomethyl)-3-methoxybenzoic acid (1.0 eq) is suspended in thionyl chloride (SOCl2) and heated to reflux for 2 hours to form the corresponding acid chloride. The excess SOCl2 is removed by distillation under reduced pressure. The resulting crude acid chloride is then carefully added to a cooled, concentrated aqueous ammonia solution. The mixture is stirred and allowed to warm to room temperature. The resulting precipitate, 8-methoxyisoquinoline-1,3-diol, is collected by filtration, washed with water, and dried.

Step 3: Chlorination to this compound

-

Reaction: The hydroxyl groups of 8-methoxyisoquinoline-1,3-diol are replaced with chlorine atoms using phosphorus oxychloride.

-

Procedure: 8-Methoxyisoquinoline-1,3-diol (1.0 eq) is added to an excess of phosphorus oxychloride (POCl3).[1][2] The mixture is heated to reflux and maintained at this temperature for 3-5 hours.[2] After the reaction is complete, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the representative quantitative data for the key transformations in the proposed synthesis. The data is based on analogous reactions reported in the literature and should be considered as a guideline for optimization.

Table 1: Synthesis of 2-(Cyanomethyl)-3-methoxybenzoic acid

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-methoxybenzoic acid | NBS, AIBN | CCl4 | Reflux | 4-6 | ~85 |

| 2 | 2-(Bromomethyl)-3-methoxybenzoic acid | NaCN | DMSO | Room Temp | 12-16 | ~90 |

Table 2: Synthesis of 8-Methoxyisoquinoline-1,3-diol

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3 | 2-(Cyanomethyl)-3-methoxybenzoic acid | 1. SOCl2 2. NH3 (aq) | None/Aq. NH3 | Reflux/Room Temp | 2/2 | ~75 |

Table 3: Synthesis of this compound

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4 | 8-Methoxyisoquinoline-1,3-diol | POCl3 | POCl3 | Reflux | 3-5 | ~80 |

Mandatory Visualizations

Detailed Synthesis Workflow

The following diagram illustrates the detailed workflow of the synthesis, including the key reagents and conditions for each step.

Figure 2: Detailed workflow for the synthesis of this compound.

Chlorination Mechanism

The chlorination of the diol intermediate is proposed to proceed via the formation of a dichlorophosphate ester followed by nucleophilic attack of chloride ions. The Vilsmeier-Haack reaction, which also utilizes POCl3, provides a mechanistic basis for the role of phosphorus oxychloride in activating hydroxyl groups for substitution.[3][4][5]

Figure 3: Proposed mechanism for the chlorination of 8-Methoxyisoquinoline-1,3-diol.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The experimental protocols and data are based on established chemical principles and analogous reactions, offering a solid foundation for further research and development. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for each step.

References

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

In-depth Technical Guide: Physical and Chemical Properties of Substituted Dichloro-methoxyisoquinolines

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide addresses the physical and chemical properties of 1,3-dichloro-methoxyisoquinoline derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific experimental data for 1,3-Dichloro-8-methoxyisoquinoline . This includes its physical properties, detailed experimental protocols for its synthesis or analysis, and any associated biological activity or signaling pathways.

Consequently, this document provides available data on the closely related parent compound, 1,3-Dichloroisoquinoline , and an isomer, 1,3-Dichloro-5-methoxyisoquinoline , to serve as a reference point for researchers. The lack of specific information for the 8-methoxy variant underscores a potential area for novel research and characterization.

Section 1: Physicochemical Properties of Related Dichloroisoquinoline Derivatives

The following table summarizes the known physical and chemical properties of 1,3-Dichloroisoquinoline and 1,3-Dichloro-5-methoxyisoquinoline. These values are computationally predicted or sourced from chemical supplier databases and should be considered as estimates until experimentally verified.

| Property | 1,3-Dichloroisoquinoline | 1,3-Dichloro-5-methoxyisoquinoline |

| Molecular Formula | C₉H₅Cl₂N[1] | C₁₀H₇Cl₂NO[2] |

| Molecular Weight | 198.05 g/mol [1] | 228.08 g/mol [2] |

| Appearance | - | Powder[2] |

| CAS Number | 7742-73-6[1] | 24623-38-9[2] |

| IUPAC Name | 1,3-dichloroisoquinoline[1] | 1,3-dichloro-5-methoxyisoquinoline[2] |

| SMILES | C1=CC=C2C(=C1)C=C(N=C2Cl)Cl[1] | COC1=CC=CC2=C(N=C(C=C21)Cl)Cl[2] |

| InChI Key | BRGZEQXWZWBPJH-UHFFFAOYSA-N[1] | DHWYGSPWPQXKME-UHFFFAOYSA-N[2] |

Section 2: Synthesis and Experimental Protocols

Due to the absence of published research on this compound, no specific, experimentally validated synthesis protocols can be provided. However, the synthesis of related isoquinoline derivatives often involves multi-step reactions. For instance, the synthesis of 1-(dichloromethyl)isoquinoline has been achieved through the reaction of isoquinoline with CCl₄ and methanol, catalyzed by iron-containing compounds[3]. The general preparation of isoquinolines can also be achieved through methods like the Bischler-Napieralski synthesis, which involves the cyclization of a β-phenylethylamine.

Researchers interested in synthesizing this compound would likely need to develop a novel synthetic route, potentially starting from a substituted methoxy-phenylethylamine and employing chlorination and cyclization steps.

Section 3: Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The parent compound, isoquinoline, and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for many natural alkaloids[4][5]. Some tetrahydroisoquinoline derivatives have been studied for their neurochemical properties[4].

Given the lack of data, it is not possible to create any diagrams for signaling pathways or experimental workflows related to this compound.

Section 4: Logical Workflow for Characterization

For researchers embarking on the study of the novel compound this compound, a logical experimental workflow would be necessary for its full characterization. The following diagram illustrates a potential workflow.

Conclusion

While a detailed technical guide on the physical properties of this compound cannot be provided at this time due to a lack of available data, this document offers a starting point by summarizing information on closely related compounds. The absence of data highlights a research gap and an opportunity for the scientific community to synthesize and characterize this novel compound, thereby expanding the knowledge base of substituted isoquinolines for potential applications in drug discovery and materials science.

References

Uncharted Territory: Exploring the Potential Biological Activity of 1,3-Dichloro-8-methoxyisoquinoline

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity, quantitative data, or detailed experimental protocols have been published for the compound 1,3-Dichloro-8-methoxyisoquinoline. This document, therefore, serves as a theoretical guide based on the known biological activities of the broader isoquinoline class of compounds. The information presented herein is intended to provide a foundational framework for potential future research into this specific molecule.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities stem from the diverse structural modifications possible on the isoquinoline scaffold, leading to a wide array of interactions with biological targets. While the specific biological profile of this compound remains uncharacterized, its structural features—a chlorinated isoquinoline core with a methoxy substitution—suggest several plausible avenues for investigation. This whitepaper will explore these potential activities based on the established pharmacology of related isoquinoline derivatives.

Potential Biological Activities of Isoquinoline Derivatives

The isoquinoline nucleus is a common motif in many natural and synthetic bioactive compounds.[3][4] Extensive research has demonstrated that derivatives of isoquinoline exhibit a range of significant biological effects, including:

-

Antimicrobial Activity: Many isoquinoline derivatives have shown potent antibacterial and antifungal properties.[2][4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of chlorine atoms in the 1 and 3 positions of this compound could potentially enhance its antimicrobial efficacy, as halogenation is a common strategy in the design of antimicrobial agents.

-

Antitumor Activity: A significant number of isoquinoline alkaloids and their synthetic analogs have been investigated for their anticancer properties.[2][3] These compounds can exert their effects through various mechanisms, such as the inhibition of topoisomerases, disruption of microtubule dynamics, or induction of apoptosis.

-

Antiviral Activity: Certain isoquinoline derivatives have demonstrated efficacy against a range of viruses.[1][2]

-

Neurological and Cardiovascular Effects: The isoquinoline scaffold is present in several compounds that act on the central nervous system and the cardiovascular system, exhibiting activities such as anesthetic, antihypertensive, and vasodilator effects.[1]

Proposed Areas for Investigation for this compound

Given the known activities of the isoquinoline class, the following areas represent logical starting points for the biological evaluation of this compound:

Antimicrobial Screening

A primary area of investigation should be the assessment of its activity against a panel of clinically relevant bacterial and fungal strains.

Suggested Experimental Workflow:

Caption: A proposed workflow for the initial antimicrobial screening of this compound.

Anticancer Activity Evaluation

Screening for cytotoxic effects against a variety of cancer cell lines would be a crucial step in determining its potential as an anticancer agent.

Suggested Signaling Pathway for Investigation:

Based on the mechanisms of other isoquinoline derivatives, a potential area of investigation could be the intrinsic apoptosis pathway.

Caption: A hypothetical signaling pathway illustrating potential apoptosis induction by the compound.

Experimental Protocols

As no specific experimental data for this compound exists, the following are generalized protocols that could be adapted for its study.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Microplate Preparation: Serially dilute the stock solution in a 96-well microplate with appropriate growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the microplate under conditions suitable for the growth of the microorganism.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

General Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

Currently, there is no quantitative data such as IC50 or MIC values available for this compound. The tables below are provided as templates for the presentation of future experimental findings.

Table 1: Template for Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

Table 2: Template for In Vitro Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | Data not available |

| A549 (Lung Cancer) | Data not available |

| HeLa (Cervical Cancer) | Data not available |

Conclusion

While the biological activity of this compound is yet to be determined, its chemical structure, based on the versatile isoquinoline scaffold, suggests a high potential for a range of pharmacological effects. The presence of dichloro and methoxy substitutions provides a unique electronic and steric profile that warrants a thorough investigation. Future research focusing on antimicrobial and anticancer screening, followed by mechanistic studies, will be crucial in elucidating the therapeutic potential of this novel compound. The protocols and frameworks provided in this document offer a starting point for such endeavors, aiming to unlock the latent biological activities of this compound.

References

A Comprehensive Literature Review of Substituted Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of substituted isoquinolines, focusing on their synthesis, pharmacological properties, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Isoquinolines

The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction

One of the most fundamental methods for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[1]

Detailed Experimental Protocol: Bischler-Napieralski Reaction [3]

-

Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding N-acyl-β-phenylethylamide.

-

Cyclization: The amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is basified with an appropriate base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

-

Dehydrogenation (optional): The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] This reaction is particularly significant as it can proceed under physiological conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[6]

Detailed Experimental Protocol: Pictet-Spengler Reaction [6]

-

Reaction Setup: A β-arylethylamine and an aldehyde (or ketone) are dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent).

-

Acid Catalysis: A protic acid (e.g., hydrochloric acid or trifluoroacetic acid) is added to the reaction mixture to catalyze the formation of an iminium ion intermediate.

-

Cyclization: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried, filtered, and concentrated. The crude tetrahydroisoquinoline is purified by column chromatography or recrystallization.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[7] The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization and elimination of alcohol to yield the aromatic isoquinoline ring.[7]

Biological Activities of Substituted Isoquinolines

Substituted isoquinolines display a remarkable diversity of pharmacological activities, making them a privileged scaffold in drug discovery.

Anticancer Activity

Numerous substituted isoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[10][11]

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Lamellarin | Lamellarin D | MDA-MB-231 (Breast) | Low micromolar | [12] |

| A-549 (Lung) | Low micromolar | [12] | ||

| HT-29 (Colon) | Low micromolar | [12] | ||

| Pyrrolo[2,1-a]isoquinoline | C-2 phenyl substituted | U-251 (Glioblastoma) | 4.86 | [13] |

| HCT-15 (Colon) | 0.14 | [13] | ||

| SKLU-1 (Lung) | 0.59 | [13] | ||

| PC-3 (Prostate) | 18.15 | [13] | ||

| MCF-7 (Breast) | 25.2 | [13] | ||

| Berberine | Esophageal cancer cells | - | [11] | |

| BGC-823 (Gastric) | - | [11] | ||

| Cervical cancer cells | - | [11] | ||

| 2-Amino-benzo[de]isoquinoline-1,3-diones | Various derivatives | HCT-116 (Colon) | 1.3 - 45.0 µg/mL | [14] |

| Hep-G2 (Liver) | 1.3 - 45.0 µg/mL | [14] | ||

| MCF-7 (Breast) | 1.3 - 45.0 µg/mL | [14] | ||

| 5,6,7,8-Tetrahydro-isoquinolines | Compound 3 | HEPG2 (Liver) | Potent | [2] |

| Compound 9c | HCT116 (Colon) | Potent | [2] |

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic derivatives have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[15][16][17]

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isoquinoline Alkaloid | Compound 1 | Staphylococcus aureus | 4 | [15] |

| Compound 2 | Staphylococcus aureus | 1 | [15] | |

| Liriodenine | S. aureus strains | 32 - 64 | [18] | |

| Dihydrochelerythrine | MRSA isolates | 85.8 - 171.7 µM | [18] | |

| N-methylcanadine | MRSA isolates | 76.9 - 307.8 µM | [18] | |

| (1′R,2′S)-Coptichine B | S. aureus | 3.12 | [17] | |

| Bacillus subtilis | 3.12 | [17] | ||

| Escherichia coli | 12.5 | [17] | ||

| Pseudomonas aeruginosa | 6.25 | [17] | ||

| Hypeontine | P. aeruginosa | 64.0 | [17] |

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of substituted isoquinolines are often attributed to their ability to modulate key cellular signaling pathways and inhibit specific molecular targets.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer.[19] Certain isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[19][20] For instance, some isoquinoline-1-carboxamide derivatives suppress the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB.[20]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[21] The natural isoquinoline alkaloid berberine has been shown to exert its anticancer effects by inhibiting this pathway.[22][23] Berberine can suppress the phosphorylation of key components of this pathway, including Akt and mTOR, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[22][23]

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship study of potent cytotoxic analogues of the marine alkaloid Lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Compound: Unraveling the Scarce History of 1,3-Dichloro-8-methoxyisoquinoline

While direct information is absent, an understanding of the synthesis of related isoquinoline derivatives can provide a hypothetical framework for its potential preparation. The isoquinoline core is a common motif in medicinal chemistry, and various methods for its synthesis and functionalization are well-established.

Hypothetical Synthetic Approaches

Based on known organic chemistry principles and established synthetic routes for similar compounds, the synthesis of 1,3-Dichloro-8-methoxyisoquinoline could potentially be approached through several pathways. These are theoretical and would require experimental validation.

One possible strategy could involve the initial synthesis of an 8-methoxyisoquinoline precursor, followed by a targeted chlorination reaction. The synthesis of 8-methoxyquinoline itself can be achieved through various established methods for constructing the isoquinoline ring system.

A subsequent step would involve the dichlorination at the 1 and 3 positions. This could potentially be achieved using a suitable chlorinating agent under specific reaction conditions. The reactivity of the isoquinoline ring system would need to be carefully considered to control the regioselectivity of the chlorination and avoid unwanted side reactions.

An alternative approach could involve the construction of the isoquinoline ring from precursors that already contain the desired chloro- and methoxy-substituents. This would involve a multi-step synthesis starting from simpler aromatic compounds.

Parallels in Isoquinoline Chemistry

The synthesis of various substituted isoquinolines has been documented. For instance, methods for the preparation of other 1,3-dihalo- or methoxy-substituted isoquinolines could serve as a starting point for developing a synthetic route to the target compound. However, the specific combination of substituents at the 1, 3, and 8 positions makes this compound a unique structure for which a direct synthetic precedent has not been found.

Data and Experimental Protocols: A Void in the Literature

The core requirements of this technical guide—quantitative data and detailed experimental protocols—cannot be fulfilled due to the lack of available information. There are no published reports detailing the melting point, boiling point, spectroscopic data (such as 1H NMR, 13C NMR, IR, or mass spectrometry), or any other physicochemical properties of this compound.

Similarly, without any documented synthesis, providing detailed experimental methodologies is impossible. Any proposed protocol would be purely speculative and would require significant research and development to establish viable reaction conditions, purification methods, and analytical characterization.

Signaling Pathways and Biological Activity

Given the absence of any biological studies on this compound, there is no information on its potential interactions with biological systems. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable. The biological relevance of this compound remains an open question for future research.

Navigating the Uncharted Territory of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Safety and Handling Guide

Absence of specific safety data for 1,3-Dichloro-8-methoxyisoquinoline necessitates a precautionary approach based on the closely related compound, 1,3-Dichloroisoquinoline. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific Safety Data Sheet (SDS) from their supplier before handling.

This guide provides an in-depth overview of the potential hazards, handling protocols, and emergency procedures for this compound, extrapolated from its structural analog, 1,3-Dichloroisoquinoline. The information herein should be used as a foundational resource for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the hazard identification and classification are based on the available data for 1,3-Dichloroisoquinoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential risks.

Table 1: GHS Hazard Classification for 1,3-Dichloroisoquinoline

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |

The signal word for 1,3-Dichloroisoquinoline is "Warning"[1][2]. The primary hazards are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation[1][2].

Precautionary Measures and Personal Protective Equipment

A proactive approach to safety is paramount when handling chemicals with unknown toxicological profiles. The following precautionary statements and personal protective equipment (PPE) recommendations are derived from the data for 1,3-Dichloroisoquinoline and represent best practices for handling potentially hazardous substances.

Table 2: Precautionary Statements for Handling 1,3-Dichloroisoquinoline

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][2]. |

| P264 | Wash skin thoroughly after handling[2]. |

| P271 | Use only outdoors or in a well-ventilated area[2]. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][2]. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[3].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to prevent skin contact[4].

-

Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. A dust mask type N95 is suggested for handling the solid form.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimizing exposure risk. The following protocols are based on general best practices for handling solid, potentially hazardous chemicals.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood[2].

-

Avoid generating dust[2].

-

Use non-sparking tools and ground all equipment when handling large quantities[2].

-

Wash hands thoroughly after handling and before eating, drinking, or smoking[5].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

-

Keep away from incompatible materials such as strong oxidizing agents[5].

-

Store locked up[2].

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures for 1,3-Dichloroisoquinoline

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention[2][5]. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists[2][5]. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[2][5]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention[5]. |

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the material and place it in a suitable, closed container for disposal[5].

-

Clean the spill area thoroughly.

Experimental Protocols Visualization

The following diagrams illustrate generalized workflows for handling and emergency response.

Caption: General laboratory workflow for handling potentially hazardous solid chemicals.

Caption: Logical flow of actions in response to a chemical exposure event.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a substance-specific Safety Data Sheet. The user is solely responsible for compliance with all applicable safety and health regulations.

References

Solubility Profile of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility profile of 1,3-dichloro-8-methoxyisoquinoline and a detailed experimental protocol for its empirical determination. Due to the absence of publicly available experimental data for this specific compound, this document focuses on a theoretical analysis based on its structural components and offers a standardized methodology for researchers to generate reliable solubility data. The guide includes a step-by-step protocol for the widely accepted shake-flask method and a workflow visualization to aid in experimental planning.

Introduction and Predicted Solubility Profile

This compound is a substituted heterocyclic compound. Understanding its solubility is critical for applications in medicinal chemistry and drug development, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

A theoretical assessment of the molecule's structure allows for a qualitative prediction of its solubility characteristics:

-

Core Structure (Isoquinoline): The parent isoquinoline ring is a weakly basic aromatic heterocycle. It exhibits low solubility in water but dissolves well in many common organic solvents such as ethanol, acetone, and diethyl ether.[1][2][3] Its basic nitrogen atom allows for salt formation, leading to increased solubility in dilute acidic solutions.[2][4]

-

Influence of Dichloro- Substituents: The presence of two chlorine atoms on the isoquinoline core is expected to significantly increase the molecule's lipophilicity. Halogenation is a common strategy in medicinal chemistry that often leads to a decrease in aqueous solubility.[5][6]

-

Influence of the Methoxy- Group: The methoxy group (-OCH₃) introduces a degree of polarity and can act as a hydrogen bond acceptor. While this might slightly mitigate the lipophilic effects of the chloro groups, its overall impact can be complex, also influencing the crystal lattice energy of the solid form.[7][8]

Prediction: Based on this structural analysis, this compound is predicted to be poorly soluble in neutral aqueous media . It is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate to good solubility in other organic solvents like chloroform, dichloromethane, and alcohols. Solubility in acidic aqueous solutions may be enhanced compared to neutral water due to protonation of the isoquinoline nitrogen.

Quantitative Solubility Data

As of the date of this publication, no empirical quantitative solubility data for this compound has been found in the public domain. Researchers are encouraged to use the protocol outlined in Section 3 to generate this data. The following table is provided as a template for recording experimental results.

Table 1: Experimental Solubility of this compound (Template)

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Deionized Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 0.1 N HCl | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Deionized Water | 37 |

| PBS (pH 7.4) | 37 | | |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[9][10][11][12][13][14]

3.1. Objective To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

3.2. Materials and Equipment

-

This compound (solid, high purity >98%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Analytical balance

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

Syringe filters (0.22 µm, chemically resistant, e.g., PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks for standard and sample preparation

3.3. Procedure

-

Compound Addition: Weigh an excess amount of solid this compound and add it to a glass vial. An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 2-5 mg per 1 mL of solvent).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[13][14]

-

Phase Separation: After the equilibration period, remove the vials and let them stand at the experimental temperature for at least 1 hour to allow for sedimentation. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes at the same temperature.[13]

-

Sample Collection: Carefully collect the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles. Note: The first few drops from the filter should be discarded to avoid adsorption effects.

-

Sample Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). Prepare a standard curve using known concentrations of this compound to quantify the concentration in the sample.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in mg/mL and/or mol/L. Each experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Workflow for Shake-Flask Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 5. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. routledge.com [routledge.com]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic and Synthetic Profile of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the heterocyclic compound 1,3-Dichloro-8-methoxyisoquinoline. Due to the limited publicly available data specifically for this molecule, this document focuses on presenting the known information for the closely related precursor, 1,3-dichloroisoquinoline, and outlines a general synthetic pathway. All quantitative data is summarized in structured tables, and a proposed experimental workflow is visualized using Graphviz.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The specific substitution pattern of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The chloro- substituents at the 1 and 3 positions offer reactive sites for nucleophilic substitution, while the methoxy group at the 8-position can influence the electronic properties and biological activity of the molecule. This guide aims to collate the essential technical information for researchers working with this or structurally similar compounds.

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific peak assignments for this compound are not published, the expected chemical shifts can be predicted based on the data for 1,3-dichloroisoquinoline and the known effects of a methoxy substituent.

Table 1: NMR Data for 1,3-Dichloroisoquinoline

| Nucleus | Chemical Shift (ppm) | Reference Solvent |

| ¹³C | 151.1, 142.0, 138.8, 131.0, 128.2, 127.5, 126.4, 125.2, 118.9 | Not Specified |

Note: The specific assignment of each peak to a particular carbon atom is not provided in the available source.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation pattern.

Table 2: Mass Spectrometry Data for 1,3-Dichloroisoquinoline

| Technique | Molecular Ion (m/z) | Key Fragments (m/z) |

| Electron Ionization (EI) | 197 (M+), 199 (M+2), 201 (M+4) | 162, 127, 101 |

The isotopic pattern of the molecular ion (M+, M+2, M+4) is characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopy Data for 1,3-Dichloroisoquinoline

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=N Stretch | 1610 |

| C-Cl Stretch | 830, 760 |

| Aromatic C-H Stretch | 3050 |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not explicitly documented. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of substituted isoquinolines. A proposed workflow is outlined below.

Proposed Synthesis of this compound

A potential synthetic route could involve the chlorination of an 8-methoxyisoquinoline precursor. The following is a generalized protocol.

Step 1: Synthesis of 8-Methoxyisoquinoline-1,3-dione A suitable starting material, such as a substituted homophthalic acid, would be condensed with a nitrogen source to form the isoquinoline-1,3-dione ring system.

Step 2: Chlorination The resulting dione would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent, to convert the carbonyl groups into chloro substituents, yielding this compound.

Detailed Protocol (Hypothetical):

-

To a solution of 8-methoxyisoquinoline-1,3-dione (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (3.0 eq).

-

Heat the reaction mixture at reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To illustrate the proposed experimental workflow, the following diagram has been generated using the DOT language.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound remains to be published, this technical guide provides a foundational understanding based on the known data of its parent structure, 1,3-dichloroisoquinoline. The proposed synthetic workflow offers a viable starting point for researchers aiming to prepare this compound. Further experimental work is necessary to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the data presented herein as a reference and to perform their own analyses to confirm the structure and purity of any synthesized material.

Theoretical and Experimental Scrutiny of 1,3-Dichloro-8-methoxyisoquinoline: A Scoping Review and Methodological Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical document addresses the current landscape of scientific knowledge regarding 1,3-Dichloro-8-methoxyisoquinoline. An extensive search of scientific databases, chemical repositories, and academic journals reveals a significant gap in the availability of theoretical and experimental data for this specific compound. While the existence of this molecule is noted in chemical supplier databases, detailed synthesis protocols, characterization data, and computational studies are not publicly available. This guide, therefore, serves a dual purpose: to report the current scarcity of information and to provide a comprehensive methodological framework for future theoretical and experimental investigations of this compound, in line with the core requirements of drug discovery and development.

Current State of Knowledge

As of the date of this publication, there are no detailed theoretical studies or comprehensive experimental reports on this compound in the peer-reviewed scientific literature. PubChem, a major public chemical database, contains an entry for the related compound "Isoquinoline, 1,3-dichloro-8-methyl-" (CID 124518479), but not for the 8-methoxy variant. The compound is listed by some chemical suppliers, confirming its synthesis is possible, but no synthetic procedures or characterization data are provided.

This lack of information presents both a challenge and an opportunity for researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The specific substitution pattern of this compound suggests potential for novel biological activities, warranting further investigation.

Proposed Framework for Theoretical Studies

Given the absence of existing data, a systematic theoretical investigation is a logical first step to predict the properties and potential of this compound. The following workflow outlines a proposed computational study.

Caption: Proposed workflow for theoretical studies on this compound.

Hypothetical Data Presentation

The following table is a template for summarizing the key quantitative data that would be generated from the proposed theoretical studies.

| Computational Parameter | Predicted Value | Methodology |

| Optimized Ground State Energy (Hartree) | Value to be determined | DFT/B3LYP/6-31G |

| Dipole Moment (Debye) | Value to be determined | DFT/B3LYP/6-31G |

| HOMO Energy (eV) | Value to be determined | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | Value to be determined | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | Value to be determined | DFT/B3LYP/6-31G |

| 1H NMR Chemical Shifts (ppm) | List of predicted shifts | GIAO/DFT |

| 13C NMR Chemical Shifts (ppm) | List of predicted shifts | GIAO/DFT |

| Key Vibrational Frequencies (cm-1) | List of key frequencies | DFT/B3LYP/6-31G |

Proposed Framework for Experimental Investigation

Following the theoretical groundwork, a comprehensive experimental investigation is necessary to synthesize, characterize, and evaluate the biological activity of this compound.

Caption: Proposed workflow for the experimental investigation of this compound.

Detailed Methodologies for Key Experiments

3.1.1. Synthesis (Hypothetical Protocol)

A potential synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative, followed by chlorination. A detailed protocol would need to be developed and optimized. Key steps would include:

-

Starting Material Synthesis: Preparation of a 2-(2,2-dimethoxyethyl)-3-methoxyaniline derivative.

-

Cyclization: Bischler-Napieralski or Pictet-Spengler type reaction to form the isoquinoline core.

-

Chlorination: Use of a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro groups at positions 1 and 3.

-

Purification: Purification of the final product by column chromatography on silica gel, followed by recrystallization.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra.

-

Data Analysis: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

3.1.3. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Conclusion and Future Directions

There is a clear and compelling need for foundational research on this compound. The methodologies outlined in this document provide a roadmap for its theoretical and experimental investigation. Such studies are essential to unlock the potential of this novel compound for applications in drug discovery and materials science. It is recommended that future work focus on the synthesis and full characterization of this molecule, followed by a broad screening for biological activity.

The Differential Reactivity of Chloro Groups in 1,3-Dichloro-8-methoxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-8-methoxyisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C1 and C3 positions, influenced by the nitrogen atom and the electron-donating methoxy group at C8, imparts a differential reactivity that can be strategically exploited for selective functionalization. This guide provides an in-depth analysis of the reactivity of these chloro groups, supported by experimental data from the closely related 1,3-dichloroisoquinoline, offering a predictive framework for synthetic applications.

Core Principles of Reactivity

The differential reactivity of the chloro groups in 1,3-dichloroisoquinoline derivatives is primarily governed by the electronic effects within the isoquinoline ring system. The C1 position is analogous to a vinyl chloride and is situated alpha to the ring nitrogen, making it more susceptible to palladium-catalyzed cross-coupling reactions. Conversely, the C3 position is less activated towards such couplings but can undergo nucleophilic substitution or be functionalized using other catalytic systems.

Selective Functionalization at the C1 Position

The chloro group at the C1 position exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity allows for the introduction of aryl and heteroaryl substituents exclusively at this position, leaving the C3 chloro group intact for subsequent transformations.

A study on the parent compound, 1,3-dichloroisoquinoline, demonstrated that under Pd(PPh₃)₄ catalysis, the coupling of arylboronic acids occurs exclusively at the 1-position to yield 1-aryl-3-chloroisoquinolines[1]. This regioselectivity is a critical tool for the controlled synthesis of complex isoquinoline derivatives.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1

The following protocol is adapted from the synthesis of 1-aryl-3-chloroisoquinolines and serves as a representative method[1].

| Parameter | Value |

| Starting Material | 1,3-Dichloroisoquinoline |

| Reagent | Arylboronic acid (1.1 equiv.) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Aqueous sodium carbonate (2 M) |

| Solvent | Toluene/Ethanol |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

Procedure:

-

To a solution of 1,3-dichloroisoquinoline in a mixture of toluene and ethanol, add the arylboronic acid and aqueous sodium carbonate solution.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up followed by purification by column chromatography.

Sequential Functionalization at the C3 Position

Following the selective modification of the C1 position, the remaining chloro group at C3 can be functionalized. This position is amenable to nickel-catalyzed cross-coupling reactions with Grignard reagents or direct nucleophilic displacement with strong nucleophiles[1].

Experimental Protocol: Nickel-Catalyzed Cross-Coupling at C3

This protocol outlines a general procedure for the functionalization of the C3 position in 1-aryl-3-chloroisoquinolines[1].

| Parameter | Value |